molecular formula C12H13ClF3N5O2 B1435928 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine CAS No. 1823194-85-9

1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine

Cat. No. B1435928
M. Wt: 351.71 g/mol
InChI Key: CCKBESDDDHBMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylpyridine (TFMP) intermediates . The synthesis can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridin-2-yl ring, a piperazin-1-yl group, and a nitroethen-1-amine group. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, include a melting point of 86-90 °C, a boiling point of 205°C, and a density of 1.4650 (estimate) . The solubility in chloroform and methanol is slight, and the water solubility is 622mg/L at 25℃ .

Scientific Research Applications

Anticancer Activities

A study by Demirci and Demirbas (2019) on novel Mannich bases, synthesized from derivatives similar to the mentioned compound, revealed moderate cytotoxic activity against prostate cancer cells, including PC3, LNCaP, and DU145 cell lines. This suggests potential applications of this compound in cancer research, particularly in the development of anticancer agents targeting specific cancer cell lines (Demirci & Demirbas, 2019).

Antidiabetic Potential

Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, which were evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential. These compounds, including structures akin to the one , showed excellent antioxidant and insulinotropic activity, highlighting their potential as antidiabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).

Anticonvulsant Properties

Research by Georges et al. (1989) on the crystal structures of anticonvulsant compounds with structures similar to the compound of interest revealed insights into their structural and electronic properties. These findings contribute to understanding how such compounds might be optimized for anticonvulsant activity (Georges et al., 1989).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including compounds with structural elements similar to the mentioned chemical, and evaluated their antimicrobial activity. The synthesized compounds showed variable and modest activity against investigated strains of bacteria and fungi, indicating potential applications in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).

Safety And Hazards

This compound may be harmful if swallowed . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . If it comes into contact with skin, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-nitroethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3N5O2/c13-9-5-8(12(14,15)16)6-18-11(9)20-3-1-19(2-4-20)10(17)7-21(22)23/h5-7H,1-4,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKBESDDDHBMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=C[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine
Reactant of Route 3
Reactant of Route 3
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine
Reactant of Route 4
Reactant of Route 4
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine
Reactant of Route 5
Reactant of Route 5
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine
Reactant of Route 6
Reactant of Route 6
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.